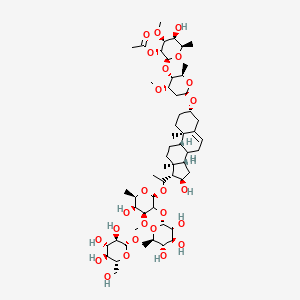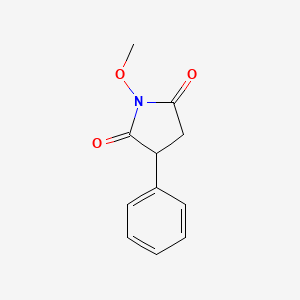![molecular formula C20H19NO2 B14463262 2-[Methyl(phenyl)amino]ethyl naphthalene-1-carboxylate CAS No. 73282-82-3](/img/structure/B14463262.png)
2-[Methyl(phenyl)amino]ethyl naphthalene-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[Methyl(phenyl)amino]ethyl naphthalene-1-carboxylate is an organic compound that belongs to the class of naphthalene derivatives. This compound is characterized by the presence of a naphthalene ring system, which is a fused pair of benzene rings, and a carboxylate ester functional group. The compound also contains a methyl(phenyl)amino group, which adds to its complexity and potential reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Methyl(phenyl)amino]ethyl naphthalene-1-carboxylate typically involves the esterification of naphthalene-1-carboxylic acid with 2-[Methyl(phenyl)amino]ethanol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of high-purity starting materials and stringent control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial to achieving high product quality and consistency.
Análisis De Reacciones Químicas
Types of Reactions
2-[Methyl(phenyl)amino]ethyl naphthalene-1-carboxylate can undergo a variety of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthalene-1-carboxylic acid derivatives.
Reduction: Reduction reactions can lead to the formation of naphthalene-1-carboxylate derivatives with reduced functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position of the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthalene-1-carboxylic acid derivatives, while reduction can produce various reduced forms of the original compound.
Aplicaciones Científicas De Investigación
2-[Methyl(phenyl)amino]ethyl naphthalene-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving the interaction of naphthalene derivatives with biological systems.
Industry: The compound may be used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which 2-[Methyl(phenyl)amino]ethyl naphthalene-1-carboxylate exerts its effects involves its interaction with specific molecular targets. The naphthalene ring system can intercalate with DNA, potentially affecting gene expression and cellular function. The methyl(phenyl)amino group may interact with various enzymes or receptors, modulating their activity and leading to specific biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Naphthalene-1-carboxylate derivatives: These compounds share the naphthalene ring system and carboxylate functional group.
Methyl(phenyl)amino derivatives: Compounds with similar amino groups can exhibit comparable reactivity and biological activity.
Uniqueness
2-[Methyl(phenyl)amino]ethyl naphthalene-1-carboxylate is unique due to the combination of its naphthalene ring system and the methyl(phenyl)amino group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
73282-82-3 |
|---|---|
Fórmula molecular |
C20H19NO2 |
Peso molecular |
305.4 g/mol |
Nombre IUPAC |
2-(N-methylanilino)ethyl naphthalene-1-carboxylate |
InChI |
InChI=1S/C20H19NO2/c1-21(17-10-3-2-4-11-17)14-15-23-20(22)19-13-7-9-16-8-5-6-12-18(16)19/h2-13H,14-15H2,1H3 |
Clave InChI |
UPMLBGIFIXLYKB-UHFFFAOYSA-N |
SMILES canónico |
CN(CCOC(=O)C1=CC=CC2=CC=CC=C21)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


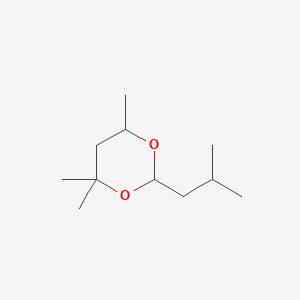
![[[4-(4-diazonioimino-3-methylcyclohexa-2,5-dien-1-ylidene)-2-methylcyclohexa-2,5-dien-1-ylidene]hydrazinylidene]azanide](/img/structure/B14463190.png)
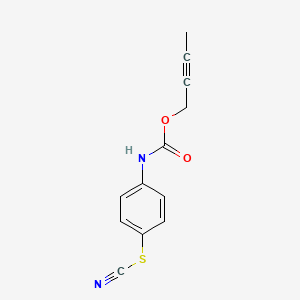
![Ethyl (2-pentyl-2-azaspiro[5.5]undec-8-en-1-yl)acetate](/img/structure/B14463198.png)

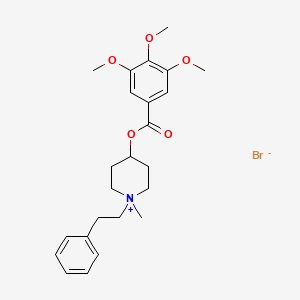
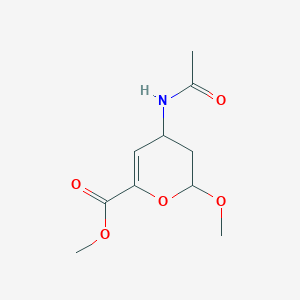
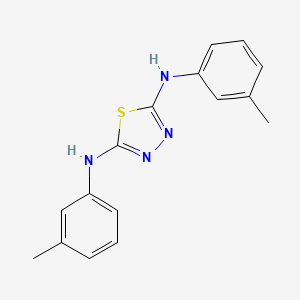

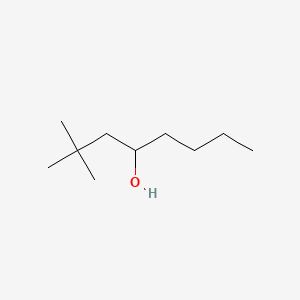
phosphanium chloride](/img/structure/B14463232.png)

